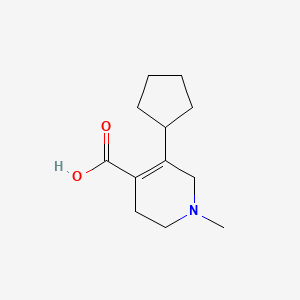
1-ethyl-5-(pyrrolidin-3-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(pyrrolidin-3-yl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an ethyl group at the 1-position and a pyrrolidinyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(pyrrolidin-3-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable imidazole precursor in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-Ethyl-5-(pyrrolidin-3-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully reduced forms of the compound.
科学的研究の応用
1-Ethyl-5-(pyrrolidin-3-yl)-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-ethyl-5-(pyrrolidin-3-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
1-Ethyl-5-(pyrrolidin-2-yl)-1H-imidazole: This compound differs by the position of the pyrrolidinyl group, which may result in different chemical and biological properties.
1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole: The substitution of the ethyl group with a methyl group can alter the compound’s reactivity and interactions with biological targets.
1-Ethyl-4-(pyrrolidin-3-yl)-1H-imidazole: The position of the pyrrolidinyl group on the imidazole ring is different, which can affect the compound’s properties.
Uniqueness: 1-Ethyl-5-(pyrrolidin-3-yl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
1-ethyl-5-pyrrolidin-3-ylimidazole |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-11-6-9(12)8-3-4-10-5-8/h6-8,10H,2-5H2,1H3 |
InChIキー |
WLXNSLOWTJOKLC-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


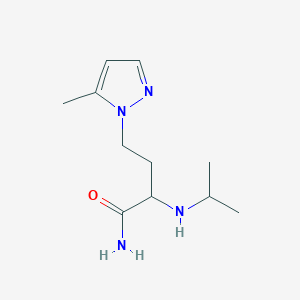

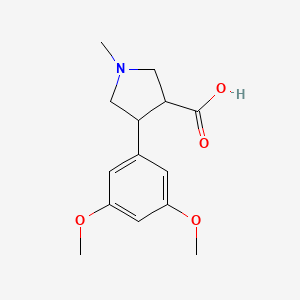

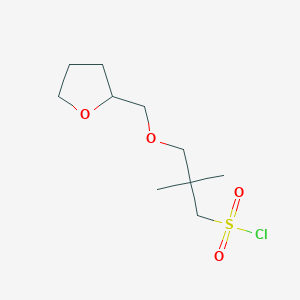
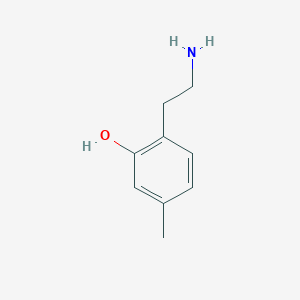
![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)

